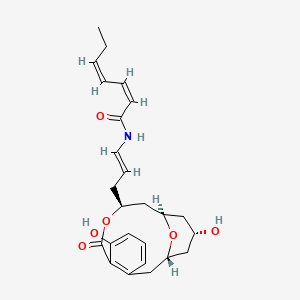

apicularen A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

apicularen A is a natural product found in Chondromyces robustus and Chondromyces with data available.

Applications De Recherche Scientifique

Synthesis of Apicularen A

The synthesis of this compound has been achieved through several methods, showcasing its complex structure and the challenges associated with its production:

- Total Synthesis : A formal total synthesis of this compound was accomplished in a series of steps that highlighted key reactions such as D-glucal elaboration and organometallic displacements. This method successfully converted precursor compounds into this compound through a highly selective process involving stereocontrol .

- Synthetic Strategies : Various synthetic strategies have been explored, including an 11-step synthetic sequence that utilized tandem isomerization and bond-forming reactions. These strategies aim to simplify the synthetic pathway while maintaining the integrity of the compound's structure .

- Key Reactions : The synthesis often incorporates advanced techniques such as Keck–Maruoka allylation and Ricket–Diels–Alder reactions, which are essential for constructing the bicyclic ether embedded in the macrolactone ring of this compound .

V-ATPase Inhibition

One of the most significant applications of this compound is its role as a specific inhibitor of V-ATPases, which are vital for maintaining cellular pH and ion homeostasis. The following points summarize its inhibitory effects:

- Inhibition Efficacy : this compound exhibits half-maximal inhibitory concentrations (IC50) in the nanomolar range (approximately 20 nM), indicating its potency compared to other known inhibitors like bafilomycin and concanamycin .

- Mechanism of Action : Unlike other V-ATPase inhibitors, this compound does not interfere with certain binding sites on the enzyme, suggesting a unique mode of action that could be exploited for therapeutic purposes .

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various mammalian cell lines:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit cell growth effectively, making it a candidate for further investigation as an anticancer agent .

- Comparative Analysis : When compared to other cytotoxic agents derived from natural products, this compound exhibits comparable or superior efficacy in certain contexts .

Therapeutic Potential

- Cancer Treatment : Given its potent cytotoxicity and mechanism as a V-ATPase inhibitor, this compound is being explored for its potential use in cancer therapies. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to conventional chemotherapeutics.

- Further Research Directions : Ongoing research aims to optimize the synthesis of this compound analogs to enhance its bioavailability and therapeutic index. Studies are also being conducted to explore combination therapies with existing cancer treatments.

Propriétés

Formule moléculaire |

C25H31NO6 |

|---|---|

Poids moléculaire |

441.5 g/mol |

Nom IUPAC |

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+/t18-,19+,20+,21-/m1/s1 |

Clé InChI |

MVOORUCGKRDJFW-ZZBSXQHZSA-N |

SMILES isomérique |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O |

SMILES canonique |

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)O |

Synonymes |

apicularen A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.